3-bromo-N-(1-phenylethyl)aniline
Description
Chemical Name: 3-Bromo-N-(1-phenylethyl)aniline CAS No.: 881846-76-0 (neutral form) / 914296-67-6 (hydrochloride form) Molecular Formula: C₁₄H₁₄BrN Molecular Weight: 276.18 g/mol Structural Features: This compound consists of an aniline backbone substituted with a bromine atom at the 3-position and a 1-phenylethyl group attached to the nitrogen. The phenylethyl group introduces chirality, making stereochemical outcomes relevant in catalytic applications .
Properties
IUPAC Name |
3-bromo-N-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAYGDUZTFAECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-(3-bromophenyl)-α-methyl-, (-)- typically involves the reaction of benzenemethanamine with a brominated phenyl derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the brominated phenyl compound reacts with a methylated benzenemethanamine in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as bromination, methylation, and amination, followed by purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the phenyl ring makes it susceptible to nucleophilic substitution reactions, where reagents like sodium hydroxide or potassium tert-butoxide can replace the bromine with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Benzenemethanamine, N-(3-bromophenyl)-α-methyl-, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(3-bromophenyl)-α-methyl-, (-)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Electron-Donating Substituents
4-Methoxy-N-(1-phenylethyl)aniline :
- Structure : Methoxy group at the 4-position.
- Electronic Effects : The methoxy group enhances electron density on the aromatic ring, increasing nucleophilicity.
- Synthesis : PdI₂-catalyzed hydroamination with NaBH₄ reduction (90% yield).
- NMR Data : δ 6.77–6.71 (m, 2H, aromatic), δ 4.46 (q, J=6.6 Hz, 1H, chiral center) .
(S)-3-Methyl-N-(1-phenylethyl)aniline :
Electron-Withdrawing Substituents
3-Bromo-N-(2-fluorobenzyl)aniline :
3-Bromo-N-{[2-(trifluoromethyl)phenyl]methyl}aniline :
Stereochemical Variations
- (−)-N-(1-Phenylethyl)aniline: Structure: Non-brominated analog. Catalytic Use: Demonstrated enantiomeric excess (e.e.) in asymmetric hydrosilylation reactions (e.g., 10% e.e. for (S)-isomer using chiral organocatalysts) . Theoretical Studies: DFT calculations show low energy barriers (∼20 kcal/mol) for hydrosilylation transition states .
- (S)-4-Methoxy-N-(1-phenylethyl)aniline: Stereochemical Impact: Chiral center at the phenylethyl group directs regioselectivity in multicomponent catalytic reactions. Synthesis: Chiral phosphonothioic acid-catalyzed method (84% yield, 10% e.e.) .
Alkyl vs. Aryl Substituents
3-Bromo-N-(2-methylpropyl)aniline :
N-(1-Adamantyl)aniline Derivatives :
Comparative Data Table
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